(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene

Vue d'ensemble

Description

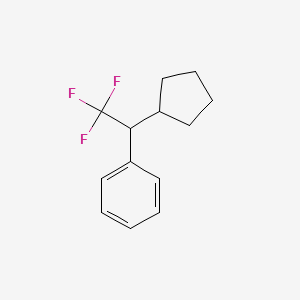

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C13H15F3 It is characterized by the presence of a cyclopentyl group and a trifluoroethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene typically involves the reaction of cyclopentylmagnesium bromide with 2,2,2-trifluoroethylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often incorporating advanced purification methods to ensure the final product meets industry standards.

Analyse Des Réactions Chimiques

Types of Reactions: (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.

Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperatures and pressures.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Reduced derivatives with fewer double bonds or hydrogenated products.

Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound is primarily recognized for its role as a precursor in the synthesis of S1P1 receptor modulators. These modulators are crucial in treating various diseases, including autoimmune disorders and inflammatory conditions.

- S1P1 Receptor Modulation : The synthesis of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene leads to the development of compounds like APD334, which acts as a potent functional antagonist of the S1P1 receptor. This receptor is involved in lymphocyte trafficking and vascular integrity, making it a target for therapies aimed at conditions such as multiple sclerosis and psoriasis .

- Immunosuppressive Properties : The compound's derivatives have shown promise in immunosuppressive therapies, particularly in preventing transplant rejection and managing chronic inflammatory diseases. Research indicates that these compounds can effectively lower lymphocyte counts at low plasma concentrations, minimizing potential side effects .

Agrochemical Applications

The trifluoromethyl group in this compound enhances the biological activity of agrochemicals.

- Pesticide Development : The incorporation of trifluoromethyl groups into agrochemical structures can improve their efficacy and stability. This has led to the exploration of this compound derivatives in developing more effective pesticides and herbicides .

Material Science Applications

The compound's unique chemical properties make it suitable for various applications in material science.

- Fine Chemicals Production : As a building block in the synthesis of fine chemicals, this compound can be utilized to create advanced materials with specific functionalities. Its derivatives are being investigated for use in electronic materials and optical applications due to their enhanced performance characteristics .

Case Study 1: Synthesis of APD334

A detailed study on the synthesis of APD334 from this compound demonstrated its effectiveness as an S1P1 receptor antagonist. The research outlined a scalable two-step process that begins with commercially available starting materials. The resulting compound exhibited favorable pharmacokinetic properties and robust lymphocyte lowering effects across several preclinical models .

Case Study 2: Agrochemical Efficacy

Research on the application of trifluoromethyl-containing compounds in agrochemicals highlighted their improved efficacy against pests compared to non-fluorinated analogs. Trials showed that these compounds could significantly reduce pest populations while maintaining low toxicity levels to non-target organisms .

Mécanisme D'action

The mechanism of action of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparaison Avec Des Composés Similaires

(2,2,2-Trifluoroethyl)benzene: Similar in structure but lacks the cyclopentyl group. It serves as a simpler analog for comparison.

Cyclopentylbenzene: Contains the cyclopentyl group but lacks the trifluoroethyl group. Useful for studying the effects of fluorination on chemical properties.

Uniqueness: (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene is unique due to the presence of both the cyclopentyl and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the cyclopentyl group influences its steric and electronic properties.

Activité Biologique

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a cyclopentyl group and a trifluoroethyl moiety attached to a benzene ring. Its chemical structure can be represented as follows:

This structure contributes to its unique physicochemical properties which may influence its biological activity.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing trifluoroethyl groups have been shown to interact with cellular mechanisms leading to apoptosis in cancer cells. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cell division .

2. Immunomodulatory Effects

This compound has also been explored for its immunomodulatory effects. It acts as a modulator of the S1P1 receptor, which plays a crucial role in lymphocyte trafficking and immune response. This property suggests potential applications in treating autoimmune diseases and inflammatory conditions .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the cyclopentyl and trifluoroethyl groups significantly impact biological activity. For example:

- Cyclopentyl Group : Variations in the size and branching of substituents on the cyclopentyl ring can enhance or diminish activity.

- Trifluoroethyl Moiety : The presence of trifluoromethyl groups has been associated with increased metabolic stability and bioavailability .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines including A549 (lung carcinoma) and HeLa (cervical carcinoma). The compound demonstrated moderate cytotoxicity with an EC50 value indicating effective concentration needed for 50% inhibition of cell viability .

Case Study 2: Immunomodulation

In another investigation focusing on autoimmune disorders, this compound was tested for its ability to modulate immune responses in vitro. Results showed that it could significantly alter lymphocyte activation markers, suggesting potential therapeutic applications in conditions like multiple sclerosis or rheumatoid arthritis .

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption characteristics for this compound. The compound exhibited low clearance rates and high plasma protein binding percentages during animal studies, indicating potential for sustained therapeutic effects .

Propriétés

IUPAC Name |

(1-cyclopentyl-2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3/c14-13(15,16)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLVCTCWZLGJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.